molecular formula C20H24N2O4S2 B2666305 (E)-2-phenyl-N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)ethenesulfonamide CAS No. 1251711-18-8

(E)-2-phenyl-N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)ethenesulfonamide

Cat. No.: B2666305
CAS No.: 1251711-18-8
M. Wt: 420.54
InChI Key: CKRUJCBHUQDZHL-SDNWHVSQSA-N
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Description

(E)-2-phenyl-N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)ethenesulfonamide is a chemical compound of interest in scientific research. It features a tetrahydroisoquinoline scaffold, a structure present in compounds with a range of biological activities . The molecule is functionalized with both a (E)-2-phenylethenesulfonamide group, a motif known as a Michael acceptor that is often explored in the development of covalent inhibitors , and a distinct propylsulfonyl moiety at the 2-position of the tetrahydroisoquinoline ring. This specific combination of sulfonamide groups makes it a potentially valuable intermediate for medicinal chemistry and drug discovery programs, particularly in the design and synthesis of novel small-molecule probes. The compound is intended for research applications only and should be handled by qualified laboratory personnel. For R&D Use Only. Not for human or veterinary or diagnostic use.

Properties

IUPAC Name

(E)-2-phenyl-N-(2-propylsulfonyl-3,4-dihydro-1H-isoquinolin-7-yl)ethenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O4S2/c1-2-13-28(25,26)22-12-10-18-8-9-20(15-19(18)16-22)21-27(23,24)14-11-17-6-4-3-5-7-17/h3-9,11,14-15,21H,2,10,12-13,16H2,1H3/b14-11+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKRUJCBHUQDZHL-SDNWHVSQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)N1CCC2=C(C1)C=C(C=C2)NS(=O)(=O)C=CC3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCS(=O)(=O)N1CCC2=C(C1)C=C(C=C2)NS(=O)(=O)/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-Methoxy-N-(5-((2-oxo-2-(o-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide, a complex organic compound, has garnered attention in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article examines its biological activity, synthesis methods, and relevant research findings.

Structural Characteristics

The compound features:

  • A methoxy group attached to a benzamide moiety .
  • A thioether linkage to a 1,3,4-thiadiazole ring .
  • Molecular formula: C19H22N4O2S .

Anticancer Properties

Research indicates that compounds containing the 1,3,4-thiadiazole moiety often exhibit diverse pharmacological properties, including anticancer activity . For instance:

  • In vitro studies have shown that derivatives of 1,3,4-thiadiazole can significantly inhibit the growth of cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) .
  • The compound's structure allows for interactions with biological targets such as dihydrofolate reductase (DHFR), which is crucial for DNA synthesis in cancer cells. Molecular docking studies suggest a strong binding affinity to DHFR, indicating its potential as an anticancer agent .

Antimicrobial Activity

Compounds similar to 3-methoxy-N-(5-((2-oxo-2-(o-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide have also demonstrated antimicrobial properties. The thiadiazole ring is known for its ability to interact with microbial enzymes, potentially leading to inhibition of microbial growth .

The biological activity of this compound can be attributed to:

  • Lipophilicity : The methoxy group enhances membrane permeability.
  • Binding interactions : Effective binding to enzymes and receptors involved in critical metabolic pathways .

Research Findings and Case Studies

StudyFindings
Synthesis and Evaluation of Thiadiazole DerivativesCompounds with similar structures showed IC50 values as low as 0.034 mmol/L against A549 cells .
Molecular Docking StudiesIndicated strong binding affinity to DHFR with ∆G = -9.0 kcal/mol .
Cytotoxic Activity EvaluationThe compound exhibited significant cytotoxic effects on MCF-7 and HeLa cell lines .

Synthesis Methods

The synthesis of 3-methoxy-N-(5-((2-oxo-2-(o-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide typically involves multi-step synthetic routes. Common methods include:

  • Formation of the thiadiazole ring through cyclization reactions.
  • Introduction of the methoxy group via methylation.
  • Coupling reactions to attach the benzamide moiety.

These methods yield moderate to high purity and yield depending on reaction conditions .

Scientific Research Applications

The compound (E)-2-phenyl-N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)ethenesulfonamide has garnered attention in scientific research due to its potential applications in various fields, particularly in medicinal chemistry. This article explores its applications, supported by comprehensive data and case studies.

Structure and Properties

The chemical structure of This compound features a phenyl group attached to an ethenesulfonamide moiety, with a tetrahydroisoquinoline derivative linked through a propylsulfonyl group. This unique configuration suggests potential interactions with biological targets due to the presence of multiple functional groups.

Molecular Formula and Weight

  • Molecular Formula : C₁₈H₂₃N₃O₄S₂
  • Molecular Weight : Approximately 393.52 g/mol

Medicinal Chemistry

The compound is primarily investigated for its antitumor and antimicrobial properties. Its structural components allow it to interact with various biological targets, making it a candidate for drug development.

Anticancer Activity

Research indicates that derivatives of tetrahydroisoquinoline exhibit significant anticancer activity. For instance, studies have shown that similar compounds can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer) with IC50 values in the low micromolar range. The mechanism often involves the modulation of apoptotic pathways and inhibition of specific proteins involved in cell survival .

Antimicrobial Properties

The sulfonamide group is known for its antimicrobial effects. Compounds with similar structures have demonstrated activity against both Gram-positive and Gram-negative bacteria. The presence of electron-withdrawing groups enhances this activity, making such compounds valuable in developing new antibiotics .

Biological Studies

The compound's ability to act as a peptidomimetic suggests potential applications in targeting protein-protein interactions critical for various diseases, including cancer and bacterial infections. Molecular modeling studies indicate that these compounds can effectively bind to active sites of enzymes involved in disease progression .

Activity Type Cell Line/Bacteria IC50/MIC Values Reference
AnticancerMCF-71.9 - 7.52 μg/mL
AnticancerHCT-1161.9 - 7.52 μg/mL
AntimicrobialStaphylococcus aureusMIC < 10 μg/mL
AntimicrobialEscherichia coliMIC < 10 μg/mL

Case Study 1: Anticancer Efficacy

A study evaluated the anticancer properties of various tetrahydroisoquinoline derivatives, including those structurally similar to the target compound. Results indicated that specific modifications on the isoquinoline ring significantly enhanced cytotoxicity against MCF-7 and HCT-116 cell lines, supporting the hypothesis that structural diversity can lead to improved therapeutic efficacy .

Case Study 2: Antimicrobial Effectiveness

In another investigation focusing on antimicrobial properties, a series of sulfonamide derivatives were tested against common bacterial strains. The results showed promising activity against resistant strains of Staphylococcus aureus and Escherichia coli, highlighting the potential for developing new antibiotics based on this scaffold .

Comparison with Similar Compounds

Structural Analog: (E)-N-(2-(4-Methoxystyryl)-5-chloro-8-hydroxyquinolin-7-yl)-4-methoxybenzenesulfonamide (IIIa)

Core Structure and Substituents

  • Target Compound: 1,2,3,4-Tetrahydroisoquinoline core with: 2-(Propylsulfonyl) group (alkylsulfonyl). 7-(E)-2-phenyl-ethenesulfonamide.
  • IIIa: Quinoline core with: 2-(4-Methoxystyryl) group. 7-(4-methoxybenzenesulfonamide).

Key Differences :

Core Structure: The tetrahydroisoquinoline in the target compound introduces partial saturation, enhancing conformational flexibility compared to the planar quinoline in IIIa .

Sulfonamide Groups : The target compound features two sulfonamide moieties (propylsulfonyl and ethenesulfonamide), whereas IIIa has a single benzenesulfonamide with methoxy substituents.

Physicochemical Properties (Theoretical Comparison)

Property Target Compound IIIa
Core Structure 1,2,3,4-Tetrahydroisoquinoline (partially saturated) Quinoline (fully aromatic)
Sulfonamide Groups Propylsulfonyl + ethenesulfonamide 4-Methoxybenzenesulfonamide
Key Substituents Phenyl (E-configuration) 4-Methoxystyryl
Polarity Moderate (alkylsulfonyl + aryl) High (methoxy groups)
Synthetic Complexity Higher (dual sulfonylation) Moderate (single sulfonamide coupling)

Research Implications and Limitations

  • The target compound’s alkylsulfonyl groups may favor interactions with hydrophobic domains.
  • Synthetic Challenges : The target compound’s dual sulfonamide groups and stereochemical requirements necessitate multi-step synthesis, contrasting with IIIa’s simpler protocol .
  • Knowledge Gaps: Experimental data on solubility, stability, and bioactivity are unavailable in the provided sources, highlighting the need for further characterization.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (E)-2-phenyl-N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)ethenesulfonamide, and how can purity be optimized?

  • Methodology :

  • Sulfonamide Coupling : React the tetrahydroisoquinoline precursor with benzenesulfonyl chloride derivatives in pyridine with catalytic DMAP (4-dimethylaminopyridine) at room temperature. Stir for 2–4 hours, followed by solvent removal under reduced pressure .
  • Cyclization : Use KOH in ethanol (80°C) for base-mediated cyclization of intermediates, as demonstrated in analogous tetrahydroisoquinoline syntheses .
  • Purification : Employ column chromatography (silica gel, petroleum ether/ethyl acetate gradient) and recrystallization for >95% purity. Confirm via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. Which analytical techniques are critical for characterizing this compound’s stereochemistry and stability?

  • Methodology :

  • NMR : Use 1H^1H- and 13C^{13}C-NMR to confirm (E)-configuration of the ethenesulfonamide moiety and regioisomeric purity of the tetrahydroisoquinoline ring .
  • Mass Spectrometry (HRMS) : Validate molecular weight and detect isotopic patterns for sulfonyl groups .
  • Thermogravimetric Analysis (TGA) : Assess thermal stability under nitrogen atmosphere (heating rate: 10°C/min) to identify decomposition thresholds .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the impact of sulfonyl and tetrahydroisoquinoline modifications?

  • Methodology :

  • Substituent Variation : Synthesize analogs with (a) alternative sulfonyl groups (e.g., methylsulfonyl, tosyl) and (b) substituents at the tetrahydroisoquinoline 7-position. Use TBTU-mediated coupling for amide bond formation .

  • Biological Assays : Test analogs against target receptors (e.g., kinases, GPCRs) via fluorescence polarization or SPR (surface plasmon resonance). Compare IC50_{50} values (Table 1).

  • Computational Modeling : Perform docking studies (AutoDock Vina) to correlate sulfonyl group geometry with binding affinity .

    Table 1 : Example SAR Data for Analogous Sulfonamides

    Substituent (R)Target EnzymeIC50_{50} (nM)Selectivity Index
    PropylsulfonylKinase A12.3 ± 1.58.2
    MethylsulfonylKinase A45.6 ± 3.11.9

Q. How should researchers resolve contradictions in reported biological activity data for this compound?

  • Methodology :

  • Purity Reassessment : Re-analyze batches via 1H^1H-NMR (DMSO-d6_6) to detect trace solvents or byproducts affecting bioactivity .
  • Assay Conditions : Compare cell lines (e.g., HEK293 vs. HeLa) and incubation times. For example, a 72-hour viability assay may mask acute toxicity seen at 24 hours .
  • Solubility Optimization : Use DMSO stocks ≤0.1% v/v to avoid solvent interference. Pre-test solubility in PBS with 0.01% Tween-80 .

Q. What strategies are effective for improving the pharmacokinetic profile of this sulfonamide derivative?

  • Methodology :

  • Prodrug Design : Introduce ester moieties at the ethenesulfonamide group for hydrolytic activation in vivo. Monitor plasma stability using LC-MS/MS .
  • Lipophilicity Adjustment : Incorporate PEG-like spacers (e.g., ethylene glycol chains) to enhance aqueous solubility without sacrificing membrane permeability .
  • Metabolic Studies : Use liver microsomes (human/rat) to identify cytochrome P450-mediated degradation hotspots. Block vulnerable sites with fluorine or methyl groups .

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